molecular formula C21H16Br2ClN3O2 B11538070 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11538070
M. Wt: 537.6 g/mol
InChI Key: NFTWLSGJAWBYRI-RPPGKUMJSA-N
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Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes bromine, chlorine, and phenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 4-chloroaniline to produce 2,6-dibromo-4-chloroaniline . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-phenoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16Br2ClN3O2

Molecular Weight

537.6 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H16Br2ClN3O2/c22-18-10-15(24)11-19(23)21(18)25-13-20(28)27-26-12-14-5-4-8-17(9-14)29-16-6-2-1-3-7-16/h1-12,25H,13H2,(H,27,28)/b26-12+

InChI Key

NFTWLSGJAWBYRI-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CNC3=C(C=C(C=C3Br)Cl)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=C(C=C(C=C3Br)Cl)Br

Origin of Product

United States

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